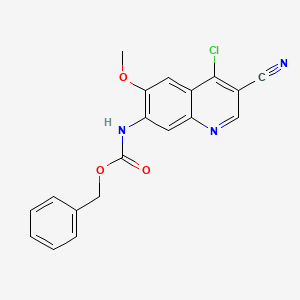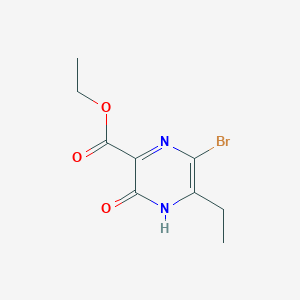
5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide is an organic compound with the molecular formula C10H14BrN2O2S. This compound is characterized by the presence of an amino group, a bromine atom, and a tert-butyl group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide typically involves the bromination of 5-amino-N-(tert-butyl)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfonamide group
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents like DMSO or DMF at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in aprotic solvents like THF or ether
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include de-brominated or reduced sulfonamide derivatives
Aplicaciones Científicas De Investigación
5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. The sulfonamide group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-2-chloro-N-(tert-butyl)benzenesulfonamide
- 5-amino-2-fluoro-N-(tert-butyl)benzenesulfonamide
- 5-amino-2-iodo-N-(tert-butyl)benzenesulfonamide
Uniqueness
5-amino-2-bromo-N-(tert-butyl)benzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H15BrN2O2S |
|---|---|
Peso molecular |
307.21 g/mol |
Nombre IUPAC |
5-amino-2-bromo-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C10H15BrN2O2S/c1-10(2,3)13-16(14,15)9-6-7(12)4-5-8(9)11/h4-6,13H,12H2,1-3H3 |
Clave InChI |
ZDRZLLHFNCNTEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
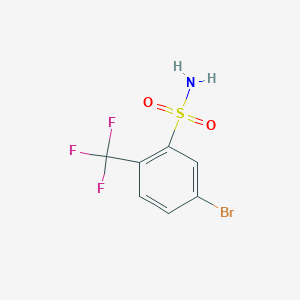


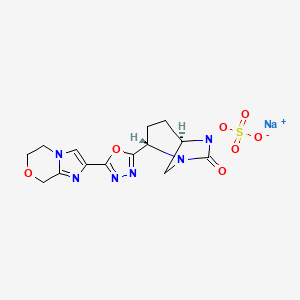
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
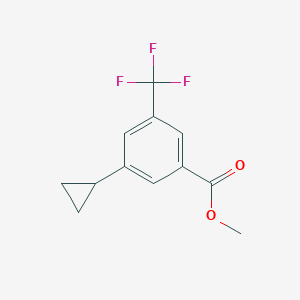
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
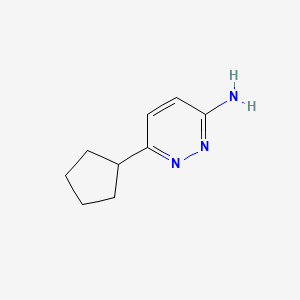
![Naphtho[1,2-b]benzofuran-9-ylboronic acid](/img/structure/B13918777.png)
